Psammaplin D

Description

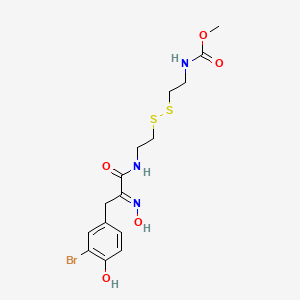

Structure

3D Structure

Properties

Molecular Formula |

C15H20BrN3O5S2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate |

InChI |

InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+ |

InChI Key |

QBAGBBYBQAYFBT-XDHOZWIPSA-N |

Isomeric SMILES |

COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br |

Canonical SMILES |

COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Isolation and Structural Characterization of Psammaplin D and Analogues

Natural Occurrence of Psammaplin D and Related Compounds in Marine Sponges

This compound and its related compounds are predominantly found in marine sponges, particularly those belonging to the order Verongiida. These sponges are known to be prolific producers of brominated tyrosine derivatives, which serve as a defense mechanism against predators and fouling organisms.

Specific Marine Sponge Genera as Sources

This compound has been isolated from several marine sponge genera. Key among these are:

Pseudoceratina : This genus has been a significant source for the isolation of psammaplins, including early discoveries of related compounds nih.govaacrjournals.orgvliz.be. Psammaplin F and other analogues have been reported from Pseudoceratina species nih.govd-nb.info.

Aplysinella : Sponges from the Aplysinella genus have been instrumental in the discovery and characterization of numerous psammaplin analogues, including this compound itself. For instance, Aplysinella rhax from the Fiji Islands has yielded psammaplins A, D, O, and P, among others nih.govmdpi.comresearchgate.netresearchgate.netvliz.be. Aplysinella strongylata has also been investigated for psammaplin derivatives nih.govvliz.be.

Dendrilla : While less frequently cited for this compound specifically, the Dendrilla genus is known to produce marine natural products, including isoindolinone nor-diterpenoids researchgate.net.

These sponges, often found in diverse marine ecosystems like coral reefs and vertical walls, harbor these complex metabolites, highlighting the rich biodiversity of marine environments.

Isolation Methodologies for this compound and Related Metabolites

The isolation of this compound from complex sponge extracts involves a multi-step process utilizing various chromatographic techniques. Typically, this begins with the extraction of the sponge material using organic solvents, followed by partitioning and fractionation.

Extraction and Partitioning : Crude extracts are often prepared using solvents like methanol (B129727) or dichloromethane. These extracts are then subjected to solvent-solvent partitioning (e.g., between water and dichloromethane) or flash vacuum liquid chromatography (VLC) on resins or silica (B1680970) gel nih.gov.

Chromatographic Purification : Further purification typically involves multiple chromatographic steps, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), often utilizing normal-phase, reversed-phase silica, or C18 columns nih.govresearchgate.net. These methods are crucial for separating this compound from a myriad of other co-occurring compounds in the sponge extract.

Methodologies for Structural Elucidation of this compound and its Congeners

Determining the precise molecular structure of this compound requires sophisticated analytical techniques, primarily spectroscopic methods.

Spectroscopic Techniques in this compound Structure Determination

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound and its analogues.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : This technique is critical for determining the accurate molecular weight and elemental composition of this compound, providing its molecular formula nih.govmdpi.comnih.gov. MS/MS fragmentation analysis also offers insights into the compound’s substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

1D NMR (¹H NMR, ¹³C NMR) : Provides information about the types of protons and carbons present, their chemical environments, and basic connectivity.

2D NMR (COSY, HSQC, HMBC) : These advanced techniques are vital for establishing the connectivity between atoms, mapping out the complete carbon-hydrogen framework, and confirming the proposed structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons separated by two or three bonds, crucial for piecing together complex molecules nih.govmdpi.comnih.govresearchgate.net.

Isomeric Considerations and Configuration Assignments of this compound and Related Structures

The structural complexity of this compound and its analogues often involves stereochemical considerations.

Isomeric Considerations : this compound and its related compounds can exist as isomers, particularly due to the presence of chiral centers or specific functional groups like oximes. Researchers must differentiate between various structural and stereoisomers that might be present in the isolated mixture.

Configuration Assignments : Determining the absolute configuration of chiral centers is a critical aspect of structural elucidation. This is often achieved through:

Comparison with known compounds : Relating the spectroscopic data of this compound to those of structurally similar compounds with established configurations.

Advanced NMR techniques : Specific NMR experiments can sometimes provide information about relative stereochemistry.

Optical Rotation : Measuring the specific rotation ([α]D) provides an indication of chirality and can be compared to literature values or synthesized standards nih.gov.

The detailed application of these isolation and characterization techniques has been fundamental to understanding the chemical identity and natural origins of this compound.

Biosynthetic Pathways of Psammaplin D and Bromotyrosine Precursors

General Biogenesis of Bromotyrosine Alkaloids

The biosynthetic journey to Psammaplin D and other bromotyrosine alkaloids commences with the aromatic amino acid L-phenylalanine. researchgate.net It is widely accepted that the initial step involves the hydroxylation of phenylalanine to produce L-tyrosine. researchgate.net This conversion is a fundamental process in primary metabolism and sets the stage for the subsequent halogenation reactions that are a hallmark of this class of natural products.

Following the formation of tyrosine, the bromine atoms are incorporated onto the aromatic ring. This critical step is catalyzed by vanadium-dependent haloperoxidases, specifically bromoperoxidases, which are prevalent in marine environments. These enzymes utilize bromide ions from seawater to regioselectively brominate the tyrosine molecule, typically at the positions ortho to the hydroxyl group, yielding mono- and di-brominated tyrosine derivatives. researchgate.net

Further modifications of the brominated tyrosine core are necessary to generate the diverse array of bromotyrosine alkaloids. These transformations often involve a series of enzymatic reactions, including deamination, decarboxylation, and the formation of oxime functionalities. For instance, the conversion of the amino group to a keto group via an aminotransferase, followed by the reaction with a hydroxylamine (B1172632) derivative, is a proposed route to the characteristic α-hydroxyimino acid moiety found in many psammaplins.

Proposed Pathways for the Psammaplin Scaffold Formation

The defining structural feature of this compound is its dimeric nature, where two bromotyrosine-derived units are linked by a disulfide bridge originating from a cystamine (B1669676) moiety. While the precise enzymatic machinery orchestrating this dimerization and disulfide bond formation in vivo has not been definitively elucidated, plausible biosynthetic pathways have been proposed based on chemical synthesis and the structures of related co-occurring metabolites.

One prominent hypothesis suggests that the biosynthesis proceeds through the formation of a brominated α-hydroxyimino acid precursor. This activated monomeric unit is then proposed to undergo a condensation reaction with both ends of a cystamine molecule. This symmetrical coupling would lead to the formation of the characteristic disulfide-linked diamide (B1670390) structure of the psammaplin scaffold.

The formation of the disulfide bridge itself is a critical step. In broader biological contexts, the formation of disulfide bonds is often catalyzed by thiol-disulfide oxidoreductases, such as protein disulfide isomerase (PDI). It is conceivable that a similar enzymatic system, adapted for the biosynthesis of small molecules, is involved in catalyzing the oxidative coupling of two thiol-containing precursors to form the disulfide linkage in the psammaplin core.

Enzymatic Steps and Precursors Implicated in this compound Biosynthesis

Based on the general biogenesis of bromotyrosine alkaloids and proposed pathways for the psammaplin scaffold, a sequence of enzymatic steps and key precursors can be implicated in the biosynthesis of this compound.

The primary precursors for the biosynthesis of this compound are believed to be:

L-Phenylalanine: The ultimate starting material for the aromatic core.

L-Tyrosine: Formed from phenylalanine and the direct substrate for bromination.

Bromide ions: Sourced from the marine environment.

Cystamine or its biosynthetic precursors: Providing the disulfide-containing linker.

The key enzymatic transformations likely involved in the pathway are summarized in the table below:

| Enzymatic Step | Enzyme Class (Putative) | Substrate | Product |

| Aromatic Hydroxylation | Phenylalanine Hydroxylase | L-Phenylalanine | L-Tyrosine |

| Bromination | Vanadium Bromoperoxidase | L-Tyrosine | Mono/Di-bromotyrosine |

| Transamination/Oxidation | Aminotransferase/Oxidase | Bromotyrosine | Bromophenylpyruvic acid |

| Oximation | Unknown | Bromophenylpyruvic acid | Brominated α-hydroxyimino acid |

| Amide Bond Formation | Amide Synthetase/Ligase | Brominated α-hydroxyimino acid + Cystamine | Psammaplin Scaffold |

| Disulfide Bond Formation | Thiol-Disulfide Oxidoreductase | Thiol-containing precursors | Disulfide-bridged Psammaplin Scaffold |

It is important to note that while the initial steps of phenylalanine hydroxylation and tyrosine bromination are well-established, the subsequent enzymatic steps leading to the final structure of this compound are largely putative and require further experimental validation. The identification and characterization of the specific enzymes responsible for the dimerization and disulfide bond formation remain a key area for future research in the biosynthesis of these fascinating marine natural products.

Synthetic Methodologies for Psammaplin D and Analogues

Total Synthesis Approaches to the Psammaplin Core Structure

The symmetrical disulfide core, featuring two bromotyrosine-derived units linked by a cystamine (B1669676) bridge, presents unique synthetic challenges. Early efforts focused on establishing reliable methods for constructing the key α-oximino acid moiety and achieving the final disulfide coupling.

Initial forays into the synthesis of the psammaplin core structure often began from tyrosine or related phenylpyruvic acid derivatives. nih.gov One of the early total syntheses, reported by Hoshino and coworkers, involved the conversion of a brominated 4-hydroxyphenylpyruvic acid into an azalactone. researchgate.netresearchgate.net This intermediate was then treated with trifluoroacetic acid (TFA) and subsequently with hydroxylamine (B1172632) to form the crucial oxime acid. The final step involved coupling this acid with cystamine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.netresearchgate.net

Another notable early approach was developed by Nicolaou and colleagues. researchgate.net Their synthesis also started with 4-hydroxyphenylpyruvic acid, which was first brominated. researchgate.net The subsequent steps involved formation of an azalactone, oximation using a protected hydroxylamine, and then coupling with cystamine, followed by deprotection to yield the final product. researchgate.net

More recent synthetic strategies have focused on improving efficiency, yield, and versatility. These modern approaches allow for the generation of a wider array of analogues for pharmacological screening. nih.gov

Horner–Wadsworth–Emmons (HWE) Route: A significant advancement in psammaplin synthesis was the application of the Horner–Wadsworth–Emmons (HWE) reaction. nih.govwikipedia.org This powerful olefination method provides a stereoselective route to construct carbon-carbon double bonds, which are key precursors to the α-oximino acid moiety. wikipedia.orgnih.gov The Lindel group reported an optimized synthesis utilizing an HWE reaction between a phosphonate (B1237965) and a protected 3-bromo-4-hydroxybenzaldehyde (B1265673) derivative. nih.gov This reaction efficiently formed the α,β-unsaturated ester intermediate. Subsequent steps, including desilylation, oximation, saponification of the methyl ester, and final coupling with cystamine, furnished psammaplin A. nih.gov The HWE approach offers advantages in terms of reliability and stereocontrol, making it a valuable tool in the synthesis of psammaplins and their derivatives. nih.govresearchgate.netresearchgate.net

| Step | Reaction | Key Reagents | Purpose |

| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate, Aldehyde, Base (e.g., LDA) | Forms the α,β-unsaturated ester core. nih.gov |

| 2 | Desilylation / Oximation | Fluoride source (e.g., NEt3·3HF) | Removes protecting group and forms the oxime. nih.gov |

| 3 | Saponification | Base (e.g., LiOH) | Hydrolyzes the ester to a carboxylic acid. nih.gov |

| 4 | Amide Coupling | Cystamine, Coupling agents (e.g., DCC, NHS) | Forms the final dimeric disulfide structure. nih.gov |

Dipolar Cycloaddition: The 1,3-dipolar cycloaddition is another advanced strategy employed in heterocyclic synthesis, which can be adapted for creating complex scaffolds. wikipedia.orgresearchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org While not a direct route to the psammaplin core itself, this methodology is crucial in generating diverse heterocyclic analogues by modifying the core structure, offering a pathway to novel molecular frameworks with potential biological activity. researchgate.net For instance, variations of the aryl ring can be constructed through cycloaddition pathways to explore different chemical spaces.

Targeted Synthesis of Psammaplin D and its Structural Analogues

This compound is a member of the psammaplin family characterized by its unique macrocyclic structure, where the two bromotyrosine units are linked by a single, longer diamine chain rather than the simple cystamine disulfide bridge. The synthesis of this compound and its structural analogues requires strategies that can accommodate the formation of this macrocyclic ring.

Synthetic approaches towards analogues often involve the preparation of the monomeric α-oximino acid unit, which is then coupled with various linkers. For dimeric structures like Psammaplin A, this involves coupling two equivalents of the acid with one equivalent of a linker like cystamine. nih.gov For macrocyclic analogues like this compound, an intramolecular cyclization approach or a bimolecular reaction with a longer, flexible linker is necessary. The synthesis of a diverse library of analogues has been a key focus, allowing for the exploration of structure-activity relationships. nih.govnih.gov This has led to the creation of derivatives with varied aryl ring substitutions, modified linkers, and altered oxime functionalities to probe their effects on biological targets such as histone deacetylases (HDACs). nih.govnih.gov

Derivatization Strategies for Pharmacological Exploration of this compound Scaffold

Systematic modification of the this compound scaffold is essential for understanding its mechanism of action and for developing more potent and selective therapeutic agents. Derivatization efforts have primarily focused on three key regions of the molecule: the aryl ring, the oxime linkage, and the disulfide bridge (in related analogues like Psammaplin A).

The bromotyrosine-derived aryl ring is a prime target for modification to investigate how electronics and sterics influence biological activity. Researchers have synthesized a wide range of analogues by altering the substituents on this ring. nih.gov

Key findings from these derivatization studies include:

Electron-donating and withdrawing groups: The introduction of both electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy, alkyl) has been explored. Studies have shown that derivatives with either type of group can exhibit higher enzyme inhibitory activity against HDACs than the parent compound. nih.gov

Replacement of the Ring System: More drastic modifications include replacing the o-bromophenol group with other aromatic or heteroaromatic systems, such as an indole (B1671886) ring, to develop novel compounds for modulating epigenetic disorders. nih.gov

Positional Isomerism: The position of substituents on the aryl ring is critical. For instance, molecular modeling suggests that a hydroxyl group at the para-position of the benzene (B151609) ring is optimal for interaction with the active site of HDAC1. nih.gov The presence of the bromine atom has also been found to be important for cytotoxicity. nih.gov

| Modification Type | Example Substituent | Impact on Activity (HDAC Inhibition) | Reference |

| Electron-Withdrawing | Nitro (-NO2) | Increased Potency | nih.gov |

| Electron-Donating | Methoxy (-OCH3) | Increased Potency | nih.gov |

| Halogen Substitution | Chloro (-Cl), Fluoro (-F) | Varied, often maintained or increased activity | nih.gov |

| Ring Replacement | Indole | Potent activity against leukemia cells | nih.gov |

The oxime and disulfide functionalities are crucial for the biological activity of psammaplins. nih.gov Modifications to these groups have been a major focus of synthetic efforts to fine-tune the molecule's properties.

Oxime Modifications: The free oxime group is considered essential for the high cytotoxicity and HDAC inhibitory activity of psammaplins. nih.gov Its hydrogen atom is believed to interact with key residues in the HDAC active site. nih.gov Modifications have included:

Alkylation/Acylation: Conversion of the oxime hydroxyl group to an ether or ester generally leads to a significant decrease or loss of activity, highlighting the importance of the free hydroxyl group for biological function.

Geometric Isomers: The geometry of the oxime (E vs. Z) can influence binding and activity, and synthetic control over this aspect is an important consideration.

Disulfide Linkage Modifications: The disulfide bond in Psammaplin A and related dimers is not merely a linker but an active participant in its biological mechanism, as it can be cleaved reductively within the cell to release the active thiol monomers. nih.gov Strategies to alter this linkage include:

Diselenide Analogues: Replacing the disulfide (-S-S-) bond with a diselenide (-Se-Se-) bond has been shown to enhance antiproliferative activity. nih.gov

Selenenylsulfide Hybrids: The creation of selenenylsulfide (-Se-S-) linkers has also been explored. nih.gov

Steric Hindrance: Introducing steric bulk near the disulfide bond can alter its stability towards reductive cleavage, which can modulate the release of the active monomer and affect in vivo efficacy. researchgate.net

Cyclic Analogues: The synthesis of analogues with cyclic disulfide or diselenide motifs has been investigated, revealing that the anti-proliferative mechanism of these compounds may differ from their linear counterparts. nih.gov For example, a cyclic selenenylsulfide analogue lost its HDAC inhibitory ability, suggesting a change in its mechanism of action. nih.gov

These derivatization strategies have been instrumental in mapping the SAR of the psammaplin scaffold, leading to the identification of analogues with improved potency and selectivity, and providing deeper insights into their molecular interactions with biological targets. nih.gov

Development of Prodrug Strategies for this compound Related Compounds (e.g., thioester derivatives)

The rationale for developing prodrugs for psammaplin-related compounds stems from the mechanism of action of their parent compounds. For instance, Psammaplin A is considered a natural prodrug. nih.govresearchgate.netnih.gov Its disulfide bond must be reduced in cells to form the corresponding thiol monomer, which is the active form that potently inhibits histone deacetylases (HDACs). nih.gov The free thiol group is crucial as it acts as a zinc-binding group within the active site of the HDAC enzyme. nih.gov

One of the challenges with compounds containing a free thiol is their potential for low permeability and stability in a cellular environment. beilstein-journals.org To address this, a common strategy is to "protect" the thiol group until it reaches its target. The natural disulfide bond in Psammaplin A serves this purpose, relying on intracellular reductants like glutathione (B108866) to release the active thiol. beilstein-journals.org

An alternative and extensively studied prodrug approach involves the formation of thioesters. beilstein-journals.orgnih.gov This strategy masks the active thiol group with an acyl group. The expectation is that once the thioester derivative enters the cells, non-specific esterases will cleave the acyl group, thereby releasing the active thiol. beilstein-journals.orgnih.gov This method aims to improve the delivery of the active compound into cells. nih.govnih.gov

Initial investigations into thioester derivatives of Psammaplin A analogues were based on the premise that they would act as prodrugs. beilstein-journals.org However, studies revealed that these thioester derivatives themselves exhibited potent enzymatic inhibitory activity against purified HDAC enzymes, which was an unexpected finding since modification of the thiol functionality was predicted to be detrimental to potency. nih.govnih.gov Despite this direct activity, the thioester strategy is still considered a viable prodrug approach for improving cellular delivery.

Detailed research has led to the synthesis and evaluation of several thioester derivatives of Psammaplin A analogues. These studies have provided valuable insights into their activity as both direct HDAC inhibitors and as potential prodrugs. The tables below summarize some of the key findings regarding their enzymatic inhibition and cytotoxicity against cancer cell lines.

| Compound | rHDAC1 IC50 (nM) |

|---|---|

| Thioester Analogue 1 | 50 |

| Thioester Analogue 2 | 30 |

| Psammaplin A | 100 |

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thioester Analogue 1 | MCF-7 (Breast) | 2.5 |

| Thioester Analogue 1 | A549 (Lung) | 3.1 |

| Thioester Analogue 2 | MCF-7 (Breast) | 1.8 |

| Thioester Analogue 2 | A549 (Lung) | 2.2 |

Biological Activities and Molecular Mechanisms of Psammaplin D

Enzyme Inhibitory Activities of Psammaplin D and its Analogues

The bioactivity of this compound and its chemical relatives is largely attributed to their ability to inhibit a variety of enzymes that are crucial for cellular function and regulation. These interactions are often potent and can display selectivity for specific enzyme isoforms.

Histone Deacetylase (HDAC) Inhibition by this compound and its Analogues

Psammaplin A, the disulfide dimer precursor of this compound (the monomeric thiol), is a potent inhibitor of histone deacetylases (HDACs), particularly Class I HDACs. nih.govnih.govacs.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. nih.gov By inhibiting HDACs, psammaplins can induce hyperacetylation of histones, which results in a more relaxed chromatin structure and can lead to the transcriptional upregulation of certain genes, including tumor suppressors. nih.govresearchgate.netnih.gov

The inhibitory action of psammaplins against HDACs is dependent on the presence of a thiol group, which chelates the zinc ion essential for catalysis within the enzyme's active site. nih.govmdpi.com This mechanism highlights that the monomeric thiol form, such as this compound, is the active species. nih.gov

Isoform Selectivity in HDAC Inhibition (e.g., HDAC1, HDAC3, HDAC6)

Psammaplin A and its active monomeric form exhibit notable selectivity for Class I HDAC isoforms over others. nih.govacs.org Research has demonstrated that Psammaplin A is a potent inhibitor of HDAC1, HDAC2, and HDAC3. nih.gov For instance, one study reported IC50 values of 8 nM, 33 nM, and 12.4 nM for HDAC1, HDAC2, and HDAC3, respectively. nih.gov In contrast, its inhibitory activity against the Class IIb enzyme HDAC6 is significantly weaker, with a reported IC50 of 311 nM. nih.gov Another study highlighted this selectivity, showing Psammaplin A to be 360-fold more selective for HDAC1 over HDAC6. nih.govacs.org

This isoform selectivity can be modulated through structural modifications of the psammaplin scaffold. For example, replacing the thiol group with a benzamide (B126) moiety in a synthetic analogue resulted in selective inhibition of HDAC3. nih.govresearchgate.net Psammaplins have also been found to reduce HDAC3 activity under conditions of oxidative stress in neuronal cells. acs.orgacs.org This targeted inhibition of specific HDAC isoforms is a key area of interest for developing more precise therapeutic agents.

Table 1: HDAC Inhibitory Activity of Psammaplin A This table is interactive. Users can sort and filter the data.

| Enzyme | IC50 (nM) | Class |

|---|---|---|

| HDAC1 | 8 | I |

| HDAC2 | 33 | I |

| HDAC3 | 12.4 | I |

Role of Cellular Reduction in HDAC Inhibition by this compound Related Prodrugs

Psammaplin A, a disulfide dimer, is considered a natural prodrug. nih.govnih.govmdpi.com Its potent HDAC inhibitory activity is realized upon entry into the cell, where the disulfide bond is cleaved through cellular reduction, yielding two molecules of the active thiol monomer, this compound. nih.govacs.orgnih.gov This bioactivation is crucial, as the reduced form shows stronger inhibitory activity than the non-reduced dimer. nih.govresearchgate.netresearchgate.net

The dependence on cellular reducing agents, such as glutathione (B108866), has been experimentally confirmed. nih.govnih.gov Studies have shown that cells depleted of glutathione are less sensitive to the effects of Psammaplin A, underscoring the necessity of this intracellular reduction step for the compound to exert its HDAC-inhibiting function. nih.govresearchgate.net This prodrug strategy allows for the delivery of the active inhibitor within the cellular environment.

DNA Methyltransferase (DNMT) Modulation by this compound Analogues

In addition to HDAC inhibition, Psammaplin A and its analogues have been reported to inhibit DNA methyltransferases (DNMTs). nih.govresearchgate.net DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that typically results in gene silencing. nih.gov The ability of a single compound to inhibit both HDACs and DNMTs makes psammaplins interesting candidates for epigenetic therapy. researchgate.net

However, the role of psammaplins as DNMT inhibitors is not definitively established. While some studies have reported potent inhibition of DNMTs at nanomolar concentrations in vitro, nih.gov other research has found no evidence of Psammaplin A functioning as a DNMT inhibitor in vivo, as it did not induce changes in genomic DNA methylation levels in treated human cancer cells. acs.orgresearchgate.net This suggests that the DNMT inhibitory activity observed in cell-free assays may not translate directly to a cellular context.

Inhibition of Other Key Enzymes by Psammaplin-Type Compounds

The biological activity of psammaplin-type compounds extends beyond epigenetic enzymes. Various studies have identified several other key enzymes that are inhibited by these marine natural products. nih.govnih.gov These include enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase II. nih.govnih.govmdpi.com

Furthermore, psammaplins have been shown to inhibit various peptidases, including aminopeptidase (B13392206) N and leucine (B10760876) aminopeptidase. nih.govnih.gov Other reported targets include farnesyl protein transferase, an enzyme involved in post-translational modification of proteins, and chitinases, which are relevant in the context of antifungal activity. nih.govnih.gov More recently, Psammaplin C was identified as an inhibitor of carbonic anhydrase. nih.gov This broad range of enzymatic targets contributes to the diverse pharmacological profile of psammaplin compounds.

Table 2: Other Enzymes Inhibited by Psammaplin-Type Compounds This table is interactive. Users can sort and filter the data.

| Enzyme Target | Compound Type | Biological Process |

|---|---|---|

| DNA gyrase | Psammaplin A | DNA Replication |

| Topoisomerase II | Psammaplin A | DNA Replication |

| Aminopeptidase N | Psammaplin A | Protein Degradation |

| Chitinases | Psammaplin A | Polysaccharide Degradation |

| Farnesyl protein transferase | Psammaplin A | Protein Modification |

| Leucine aminopeptidase | Psammaplin A | Protein Degradation |

Cellular and Molecular Responses Mediated by this compound

The inhibition of key enzymes by this compound and its analogues triggers a cascade of cellular and molecular events. A primary consequence of HDAC inhibition is the hyperacetylation of histones, which can reactivate the expression of silenced genes. nih.govresearchgate.net One such well-documented target gene is gelsolin, a tumor suppressor whose expression is upregulated at the transcriptional level following treatment with Psammaplin A. nih.govnih.govnih.gov

Beyond specific gene regulation, psammaplins induce broader cellular responses, including cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.govmdpi.com For example, treatment of endometrial cancer cells with Psammaplin A has been shown to cause cell cycle arrest. nih.gov In breast cancer cells, Psammaplin A can activate the peroxisome proliferator-activated receptor γ (PPARγ), a ligand-activated transcription factor, which contributes to its apoptotic effects. researchgate.netacs.orgnih.gov These cellular outcomes are the culmination of the compound's ability to modulate critical regulatory pathways, making this compound and its analogues subjects of ongoing research in drug discovery.

Antiproliferative Effects in Preclinical Cell Models

This compound and its related compounds, particularly Psammaplin A, have demonstrated significant antiproliferative activities across a wide array of preclinical cancer cell models. These natural marine products have been the subject of numerous studies to evaluate their potential as cytotoxic agents.

Research has shown that Psammaplin A exhibits potent cytotoxic effects in the low micromolar range against multiple human cancer cell lines. These include, but are not limited to, lung, ovarian, skin, colon, endometrial, and breast cancer subtypes. researchgate.net The broad-spectrum activity of Psammaplin A has established it as a promising candidate for a broad-spectrum anticancer drug. researchgate.net Specifically, its antiproliferative capabilities have been documented against triple-negative breast cancer (MDA-MB-231), doxorubicin-resistant human breast cancer (MCF-7/adr), colon cancer (HCT15), ovarian cancer (SK-OV-3), lung cancer (A549, LM4175), bone cancer (BoM1833), endometrial cancer, brain cancer (BrM-2a), skin cancer (SK-MEL-2), and central nervous system cancer (XF498) cell lines. nih.gov

The cytotoxic properties of these compounds are often attributed to their ability to inhibit various enzymes that are crucial for cancer cell survival and proliferation. nih.gov Furthermore, Psammaplin A has been shown to inhibit the growth of Bap1-null cells with minimal toxicity to normal human neuroblastoma skin cells, highlighting a degree of selectivity. researchgate.net Its anticancer effects can be enhanced when used in combination with other chemotherapeutic agents like camptothecin. researchgate.net

The following table summarizes the antiproliferative activity of Psammaplin A in various cancer cell lines.

| Cell Line | Cancer Type | Key Findings |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent antiproliferative activity. nih.gov |

| MCF-7/adr | Doxorubicin-Resistant Breast Cancer | Effective against drug-resistant cells. nih.gov |

| HCT15 | Colon Cancer | Demonstrates cytotoxic effects. nih.gov |

| SK-OV-3 | Ovarian Cancer | Inhibits cell proliferation. nih.gov |

| A549 | Lung Cancer | Exhibits antiproliferative properties. nih.gov |

| Ishikawa | Endometrial Cancer | Induces apoptosis and inhibits proliferation. researchgate.net |

| U-373MG | Glioblastoma | Radiosensitizing effects observed. nih.gov |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction by this compound Analogues

Psammaplin analogues have been shown to exert their antiproliferative effects through the modulation of the cell cycle and the induction of apoptosis. One of the primary mechanisms involves the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle. For instance, in Ishikawa human endometrial cancer cells, Psammaplin A was found to cause cell cycle arrest. researchgate.net This effect is often linked to the compound's ability to act as an epigenetic modifier. researchgate.net

The induction of apoptosis, or programmed cell death, is another key mechanism by which Psammaplin analogues eliminate cancer cells. In human endometrial cancer cells, Psammaplin A induces apoptosis in a dose-dependent manner. researchgate.net This apoptotic effect is associated with the modulation of specific mitochondrial pathways. researchgate.net Furthermore, in U937 myeloid leukemia cells, certain synthetic analogues of Psammaplin A that lack the oxime group have been observed to cause cell cycle arrest at the G1 phase. researchgate.net In contrast, a spirocyclic derivative was found to induce apoptosis and arrest the cell cycle at the G2 phase. researchgate.net

The tumor suppressor protein p53 and its downstream target p21 are often involved in these processes. In Ishikawa cells, Psammaplin A's antiproliferative action, including the induction of apoptosis, was associated with the p53-independent expression of p21WAF1. nih.gov This suggests that Psammaplin A can selectively induce genes involved in cell cycle arrest and apoptosis. nih.govresearchgate.net

Epigenetic Regulation of Gene Expression by this compound Class Compounds

A significant aspect of the biological activity of this compound class compounds is their ability to epigenetically regulate gene expression. nih.gov Epigenetic modifications, such as histone acetylation, are crucial for controlling which genes are turned on or off and are often dysregulated in cancer. nih.gov

Psammaplins, most notably Psammaplin A, are recognized as potent inhibitors of histone deacetylases (HDACs). nih.govacs.orgacs.org HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Psammaplins cause an accumulation of acetylated histones, which in turn leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. nih.gov Specifically, Psammaplin A has been shown to be a selective inhibitor of class I HDACs. nih.gov

In doxorubicin-resistant MCF-7/adr human breast cancer cells, Psammaplin A, acting as a natural prodrug, was found to decrease the protein level and activity of SIRT1, another type of deacetylase, and also reduced the acetylation of the tumor suppressor protein TP53. nih.gov The ability of Psammaplin A to induce the accumulation of highly acetylated H3 and H4 histones has been observed in treated cancer cells. nih.gov This epigenetic modification is a key contributor to its anticancer effects. researchgate.net The inhibitory activity of Psammaplin A against HDACs is enhanced under cellular reducing conditions, suggesting it may function as a prodrug that is activated within the cell. nih.gov

Modulation of Oxidative Stress and Antioxidant Pathways by this compound

Recent studies have unveiled a novel role for this compound and its analogues in the modulation of oxidative stress and the activation of antioxidant pathways. nih.govacs.orgacs.org Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov

Psammaplin A and its analogues have demonstrated protective effects against oxidative stress in neuronal cells at nanomolar concentrations. nih.govacs.orgacs.orgnih.gov These compounds were found to improve cell survival, restore glutathione (GSH) content, and decrease the release of ROS. nih.govacs.orgacs.orgnih.gov This suggests that at lower, non-toxic concentrations, psammaplins can shift from being pro-apoptotic to having a protective role. nih.gov

Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by this compound

A key mechanism underlying the antioxidant effects of this compound and its analogues is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govacs.orgacs.orgnih.gov PPARγ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in inflammation, lipid metabolism, and metabolic homeostasis. nih.gov

The activation of PPARγ by Psammaplins leads to the enhanced gene expression of several antioxidant enzymes. nih.govacs.orgacs.orgnih.gov These include catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase. nih.govacs.orgacs.orgnih.gov The activation of the Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov The ability of Psammaplins to activate PPARγ and subsequently bolster the endogenous antioxidant defenses of cells highlights a new therapeutic potential for this class of compounds in diseases where oxidative stress is a contributing factor. nih.govacs.orgacs.org

Restoration of Mitochondrial Homeostasis by this compound

Mitochondria are central to cellular energy metabolism and are also a primary source of ROS. mdpi.com Mitochondrial dysfunction is a key factor in oxidative stress-related cellular damage. mdpi.com this compound and its analogues have been shown to restore mitochondrial homeostasis, which is crucial for their protective effects against oxidative stress. nih.govacs.orgacs.orgnih.gov

These compounds have been observed to restore the mitochondrial membrane potential by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). nih.govacs.orgacs.orgnih.gov The opening of the mPTP is a critical event in the intrinsic apoptotic pathway. Additionally, Psammaplins reduce the expression of cyclophilin D, a key regulator of the mPTP. nih.govacs.orgacs.orgnih.gov By preserving mitochondrial integrity and function, Psammaplins help to mitigate the detrimental effects of oxidative stress on cells. nih.govacs.orgacs.orgnih.gov

Anti-infective Mechanisms of this compound and Related Compounds

In addition to their anticancer and antioxidant properties, this compound and related compounds possess anti-infective activities. Psammaplysin D has been reported to exhibit anti-HIV activity against the Haitian RF strain of HIV-1. nih.gov

The antibacterial properties of this class of compounds have been more extensively studied, with Psammaplin A showing notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The primary mechanism of its antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov By targeting this enzyme, Psammaplin A effectively halts bacterial DNA synthesis. nih.gov

Furthermore, Psammaplin A has been shown to inhibit sortase A and B in S. aureus. nih.gov These enzymes are responsible for anchoring virulence factors to the bacterial cell wall, and their inhibition leads to a significant reduction in the bacterium's infectious potential. nih.gov An indole-derived analogue of Psammaplin A, known as UVI5008, has also been identified as an antibacterial agent that acts by modifying the cell wall of MRSA. nih.gov

The following table summarizes the anti-infective activities of this compound and related compounds.

| Compound | Organism/Virus | Mechanism of Action |

| Psammaplysin D | HIV-1 (Haitian RF strain) | Anti-HIV activity reported. nih.gov |

| Psammaplin A | Staphylococcus aureus (including MRSA) | Inhibition of DNA gyrase, leading to arrest of DNA synthesis. nih.gov |

| Psammaplin A | Staphylococcus aureus | Inhibition of sortase A and B, reducing virulence. nih.gov |

| UVI5008 (Psammaplin A analogue) | MRSA | Cell wall modification. nih.gov |

Quorum Sensing Inhibition in Bacterial Pathogens

While direct studies on this compound are limited in the available scientific literature, research on closely related analogues, particularly Psammaplin A and Bisaprasin, provides significant insight into the potential of this compound class to inhibit quorum sensing (QS) in bacterial pathogens. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation. mdpi.com Interfering with QS is a promising strategy to combat bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance. mdpi.compsu.edu

Studies on Pseudomonas aeruginosa, an opportunistic human pathogen, have demonstrated the potent QS inhibitory effects of Psammaplin A and Bisaprasin. mdpi.comnih.gov These compounds were evaluated using biosensor strains engineered to report the expression of key QS-regulated genes, namely lasB and rhlA.

Psammaplin A showed moderate inhibition of the lasB-gfp reporter but was a significant inhibitor of the rhlA-gfp reporter. nih.govnih.gov In contrast, Bisaprasin, a dimeric analogue, displayed significant inhibitory activity against both biosensor strains. nih.govnih.gov The half-maximal inhibitory concentrations (IC₅₀) from these studies highlight the differential activity of these compounds on the two main QS systems (las and rhl) in P. aeruginosa. mdpi.comnih.govbiorxiv.org The bromotyrosine and oxime functional groups are believed to be important for this inhibitory activity. nih.gov Beyond gene expression, these compounds also demonstrated the ability to downregulate the production of elastase, a key virulence factor controlled by QS. nih.gov

Data derived from studies on P. aeruginosa biosensor strains. nih.gov

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma cruzi, Plasmodium falciparum)

The psammaplin family of compounds has been investigated for a range of biological activities, including potential antiparasitic effects. While specific data on this compound's activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (the most virulent malaria parasite) is not extensively detailed in current literature, studies on related compounds within the broader class of psammaplysins offer valuable insights.

One study evaluated a series of psammaplysin derivatives for their antimalarial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Among the tested compounds, 19-hydroxypsammaplysin E was identified as having an inhibitory effect, with an IC₅₀ value of 6.4 µM. nih.gov This finding indicates that the bromotyrosine scaffold, characteristic of psammaplins, can be modified to achieve activity against this protozoan pathogen. The search for novel antiparasitic agents is critical due to the emergence of drug resistance to current therapies for diseases like malaria and Chagas disease. nih.govnih.govmdpi.comresearchgate.net

Although direct experimental values for this compound are not available, the demonstrated activity of a related compound underscores the potential of the psammaplin chemical class as a source for novel antiparasitic drug discovery.

Antimalarial activity of a related psammaplysin compound. nih.gov

Neuroprotective Effects of this compound in Neuronal Cell Models

While the neuroprotective potential of the psammaplin family has not been extensively explored, recent studies on Psammaplin A and its analogues, Psammaplin K and Bisaprasin, have revealed significant protective effects against oxidative stress in neuronal cell models. nih.govacs.org Research utilizing the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative studies, has elucidated a clear mechanism of action for these compounds. nih.govnih.govmdpi.comresearchgate.net

In these studies, Psammaplin A, K, and Bisaprasin demonstrated the ability to improve cell survival, restore intracellular glutathione (GSH) levels, and decrease the production of reactive oxygen species (ROS) at nanomolar concentrations following an oxidative insult. nih.gov The underlying mechanism for this neuroprotection is linked to the activation of the peroxisome proliferator-activated receptor γ (PPARγ). nih.govacs.orgmdpi.com Activation of PPARγ by these psammaplins led to the enhanced gene expression of key antioxidant enzymes, including catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase. nih.gov

Furthermore, the compounds were found to reduce the activity of histone deacetylase 3 (HDAC3) under oxidative stress conditions. nih.govacs.org The inhibition of class I HDACs is a known activity of psammaplins and is also considered a therapeutic strategy for neurodegenerative diseases. nih.govacs.org This research establishes a novel link between the HDAC3 inhibitory and PPARγ signaling activities of psammaplins, suggesting their potential as candidates for treating illnesses where these pathways are therapeutic targets. nih.govacs.org

Summary of neuroprotective effects observed for Psammaplin A and its analogues. nih.gov

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Activity by Psammaplins

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.govmdpi.com The HIF-1 complex is composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of numerous genes involved in critical adaptive processes such as angiogenesis, glycolysis, and cell survival. nih.govmdpi.com Given its role in the pathophysiology of cancer and ischemia, identifying compounds that can modulate HIF-1 activity is of significant therapeutic interest. nih.govnih.gov

Currently, there is a lack of specific research in the published scientific literature directly investigating the modulatory effects of this compound or other members of the psammaplin family on the HIF-1 signaling pathway. While psammaplins are known to inhibit HDACs, and histone modification can play a role in gene regulation, a direct functional link between psammaplin activity and the stabilization or transcriptional activity of HIF-1α has not been established. mdpi.comnih.gov Therefore, the capacity of psammaplins to modulate HIF-1 activity remains an open area for future investigation.

Structure Activity Relationship Sar of Psammaplin D and Its Analogues

Identification of Essential Structural Features for Psammaplin Bioactivity

Systematic structural modifications and subsequent bioactivity assays have revealed that the potent biological effects of psammaplins are not coincidental but are tied to specific, conserved chemical features. Research consistently confirms that the disulfide bond and the oxime moieties are indispensable for the bioactivities of compounds in the psammaplin family. nih.gov

The disulfide bridge is a defining feature of the psammaplin scaffold and is considered a primary pharmacophore. nih.gov Studies involving the modification of this linkage have demonstrated its critical role in the molecule's bioactivity. For instance, analogues where the disulfide unit is altered or protected often show low to no inhibition of key targets like histone deacetylase (HDAC) enzymes. nih.gov

Interestingly, while the disulfide bond is essential, some research suggests that psammaplins may function as natural prodrugs. mdpi.com The disulfide bond can be cleaved under the reducing conditions found within cells, releasing two monomeric units with free thiol groups. In some cases, these reduced products exhibit even greater potency than the parent disulfide-linked dimer. nih.gov For example, thiol derivatives have been shown to be more selective for certain HDAC isoforms. nih.gov This dual nature—requiring the disulfide for initial structure but relying on its cleavage for enhanced activity in a cellular environment—is a key aspect of its mechanism. SAR studies have consistently shown that the disulfide bond is a crucial element for the high cytotoxicity of these compounds. nih.gov

The oxime group is another structural feature fundamental to the bioactivity of psammaplins. nih.gov Its removal or significant alteration typically leads to a dramatic loss of potency. The geometry and electronic properties of the oxime are believed to be critical for interacting with biological targets. nih.govresearchgate.net

Molecular modeling studies have provided insight into this interaction, revealing that the hydrogen atom of the oxime group can form a water-bridged hydrogen bond with key amino acid residues, such as Asp99 in the active site of HDAC1. nih.gov This interaction helps to anchor the molecule within the enzyme's binding pocket. The importance of this functionality is highlighted in studies where oxime-containing analogues were found to be significantly more potent against HDAC1 than related compounds where the oxime was replaced with an α-ketoamide group. nih.govmdpi.com The presence of the oxime group is consistently identified as a primary pharmacophore for cytotoxicity. nih.gov

The two aryl rings, derived from bromotyrosine, provide a scaffold for substitutions that can modulate the activity and selectivity of psammaplin analogues. The nature and position of substituents on these rings can significantly influence the compound's interaction with its biological targets. nih.gov

Research has shown that derivatives with either electron-withdrawing or electron-donating groups on the benzene (B151609) ring can exhibit higher enzyme inhibitory activity than the parent compound, Psammaplin A. nih.govmdpi.com This indicates that the electronic properties of the aryl ring play a crucial role in tuning the molecule's potency. For example, certain substituted derivatives have shown more potent HDAC inhibition than both Psammaplin A and other established inhibitors like Trichostatin A and SAHA. nih.gov Furthermore, modifications replacing the o-bromophenol group with other aromatic systems, such as an indole (B1671886) ring, have led to derivatives with enhanced abilities to induce apoptosis in cancer cells. nih.govmdpi.com

Rational Design of Psammaplin D Analogues for Enhanced Specificity and Potency

The foundational SAR knowledge has enabled the rational design of novel this compound analogues with improved pharmacological profiles. By systematically modifying the three key structural regions—the disulfide bridge, the oxime moiety, and the aryl rings—researchers have developed compounds with enhanced potency and greater selectivity for specific enzyme targets. nih.gov

The design strategy often involves creating libraries of analogues with targeted modifications. For instance, to explore the impact of the aryl ring, series of derivatives have been synthesized with different substitutions on the halo-tyrosine moiety. nih.gov This has led to compounds with superior HDAC inhibitory activity compared to the natural product. nih.gov One notable success was the development of indole-based psammaplin derivatives, which not only showed potent activity but also, in some cases, inhibited other epigenetic modulators like NAD+-dependent SIRT deacetylase enzymes. mdpi.com

The table below summarizes the effects of various structural modifications on the biological activity of psammaplin analogues, primarily focusing on HDAC inhibition, a key target for this class of compounds.

| Analogue/Modification Class | Structural Change | Effect on Bioactivity | Key Finding |

|---|---|---|---|

| Reduced Thiol Analogues | Cleavage of disulfide bridge to free thiols (-SH) | Often increased potency and selectivity for certain HDAC isoforms. | Suggests a prodrug mechanism of action. nih.gov |

| Protected Sulfur Analogues | Alkylation or protection of the sulfur atoms | Low to no HDAC inhibition. | Confirms the importance of the free thiol or disulfide for activity. nih.gov |

| Oxime-Modified Analogues (e.g., α-ketoamides) | Replacement of the oxime group (-C=NOH) | Drastic reduction in HDAC inhibitory potency. | Highlights the oxime as an essential pharmacophore. mdpi.com |

| Aryl Ring Substituted Analogues | Addition of electron-donating or -withdrawing groups | Enhanced HDAC inhibitory activity compared to parent compound. | Demonstrates that electronic properties of the ring can be tuned to improve potency. mdpi.com |

| Indole-Based Analogues (e.g., UVI5008) | Replacement of o-bromophenol with an indole ring | Potent activity against epigenetic targets; stronger apoptosis induction. nih.govnih.gov | Shows that replacing the entire aryl system can lead to novel and potent derivatives. nih.gov |

Computational Modeling and In Silico Approaches in this compound SAR Studies

Computational modeling and in silico techniques have become indispensable tools in the study of this compound's SAR. nih.gov These methods provide valuable insights into the molecular interactions between psammaplin analogues and their biological targets, helping to rationalize experimental findings and guide the design of new, more effective compounds. nih.govmdpi.com

Molecular docking and molecular dynamics simulations are frequently used to predict and analyze the binding modes of psammaplin derivatives within the active sites of enzymes like HDAC1. nih.gov These models have helped to elucidate the specific interactions that are crucial for inhibition. For example, docking studies have revealed how the oxime group of psammaplin forms a critical hydrogen bond with an aspartate residue at the entrance of the HDAC1 active site tunnel, while the aryl ring interacts with a glutamate (B1630785) residue. nih.gov

These computational approaches allow for the rapid in silico screening of virtual libraries of novel analogues, predicting their binding affinity and potential activity before they are synthesized. nih.gov This process, known as ligand-based rational design, accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov By combining computational predictions with experimental testing, a deeper and more comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of next-generation epigenetic modulators.

Advanced Research and Translational Perspectives of Psammaplin D

Utilization of Advanced Preclinical In Vitro Models in Psammaplin D Research (e.g., 3-D cell invasion assays, spheroid models)

The transition from traditional two-dimensional (2D) cell cultures to three-dimensional (3D) models represents a significant advancement in preclinical research, offering a more physiologically relevant context that better mimics the complex microenvironment of in vivo tumors. These advanced models, including tumor spheroids and 3D cell invasion assays, are crucial for evaluating the efficacy of potential therapeutic agents.

In the context of the psammaplin family of compounds, researchers have begun to utilize these sophisticated models. Studies have shown that psammaplin-based inhibitors can disrupt the growth of organotropic metastatic triple-negative breast cancer (TNBC) subclones and significantly inhibit the outgrowth of bone tumor spheroids in 3D culture systems nih.govmdpi.com. Furthermore, the psammaplin family has been evaluated using Cultrex® 3-D cell invasion assays, which monitor the migration and invasion of tumor cells from spheroids into an extracellular matrix, a key process in metastasis mdpi.com.

However, a detailed review of the scientific literature indicates that while the broader psammaplin class has been subjected to testing in these advanced in vitro systems, specific research focusing on the effects of this compound within 3D cell invasion assays or spheroid models is not yet prominently documented. The application of these models to this compound remains a critical but unexplored area of research, which would be invaluable for determining its potential to affect cancer cell growth, invasion, and metastasis in a context that more closely resembles a natural tumor environment.

Potential for this compound as a Lead Compound for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. This compound, a bromotyrosine derivative isolated from marine sponges, has been identified as a compound of interest due to its distinct biological activity profile acs.org.

The most notable therapeutic potential identified for this compound is its anti-HIV activity. It was reported to be active against the Haitian RF strain of HIV-I, distinguishing it from other members of the psammaplin family that are more recognized for their anticancer and antibacterial properties nih.gov. This finding suggests that this compound could serve as a unique scaffold for the development of novel antiviral agents.

In addition to its antiviral potential, this compound has been evaluated in assays for other bioactivities, primarily histone deacetylase (HDAC) and DNA methyltransferase (DNMT) inhibition—targets commonly associated with cancer therapy. In these studies, this compound demonstrated inhibitory activity against HDAC and DNMT. However, its potency was modest compared to other analogues like Psammaplin A, and it showed only mild cytotoxicity against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines acs.org. This suggests that while it possesses some activity against cancer-related enzymes, its primary strength as a lead compound may lie in avenues outside of broad-spectrum cytotoxicity, such as its anti-HIV potential or perhaps more selective anticancer applications that are yet to be discovered.

Table 1: In Vitro Biological Activity Profile of this compound

| Activity Target | Assay Type | Result |

|---|---|---|

| Histone Deacetylase (HDAC) Inhibition | Enzymatic Assay | IC₅₀: 44 ± 10 nM |

| DNA Methyltransferase (DNMT) Inhibition | Enzymatic Assay | IC₅₀: 5 µM |

| Cytotoxicity vs. HCT-116 | Cell Growth Inhibition | GI₅₀: >15.0 µM |

| Cytotoxicity vs. HeLa | Cell Growth Inhibition | GI₅₀: >30.0 µM |

Data sourced from Piña, I. C., et al. (2003) acs.org.

Future Research Directions and Unexplored Avenues for this compound

The existing body of research on this compound, while limited, opens up several compelling avenues for future investigation. The distinct bioactivity profile of this compound compared to more extensively studied analogues like Psammaplin A suggests that it warrants a dedicated research focus to fully uncover its therapeutic potential.

Key future research directions should include:

Elucidation of Anti-HIV Mechanism of Action: The primary reported activity of this compound is its anti-HIV effect nih.gov. A critical future step is to investigate the precise mechanism by which it inhibits the virus. Research should aim to identify its specific molecular target within the HIV life cycle, which could reveal novel therapeutic strategies for antiviral drug development.

Evaluation in Advanced Preclinical Models: As highlighted previously, there is a clear gap in the evaluation of this compound using 3D spheroid and cell invasion models. Future studies should employ these systems to assess its impact on cell behavior in a tumor-like microenvironment, which could uncover anti-metastatic or other subtle effects not observable in 2D cultures.

Structure-Activity Relationship (SAR) Studies: To build upon its potential as a lead compound, a systematic SAR study is necessary. Synthesizing and testing a library of this compound analogues would help identify the key structural motifs responsible for its anti-HIV activity and could lead to the development of derivatives with enhanced potency and improved drug-like properties.

Expanded Bioactivity Screening: The unique profile of this compound suggests it may interact with biological targets differently than other psammaplins. Therefore, screening this compound against a broader panel of therapeutic targets, including different viral strains, bacteria, and a wider range of cancer cell types, could uncover additional and unexpected therapeutic applications. This would help to fully characterize its potential and determine the most promising path for its development as a therapeutic agent nih.govacs.org.

Q & A

Basic: What experimental approaches are used to identify Psammaplin D’s primary molecular targets in epigenetic regulation?

Answer:

this compound’s epigenetic targets (e.g., histone deacetylases [HDACs], DNA methyltransferases [DNMTs]) are identified via competitive enzyme inhibition assays and isothermal titration calorimetry (ITC) . For example:

- HDAC inhibition : Measure IC50 values using fluorogenic substrates (e.g., acetylated lysine derivatives) in recombinant HDAC isoforms. Psammaplin A, a structural analog, shows HDAC1 inhibition at 0.9 nM IC50 with >1,000-fold selectivity over HDAC7/8 .

- DNMT inhibition : Quantify methyltransferase activity via radiolabeled S-adenosyl methionine (SAM) incorporation assays. Conflicting reports exist on Psammaplin A’s DNMT inhibition, necessitating reduction of the disulfide bond to activate the prodrug form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.